molecular formula C23H24N4O2S2 B11378017 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B11378017
M. Wt: 452.6 g/mol
InChI Key: CHQJDCHGGCKQST-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed by cyclization of an appropriate amino acid derivative.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Phenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Agrochemicals: The compound may have potential as an insecticide or herbicide due to its structural similarity to other bioactive thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring and pyrrolidinone moiety may play a crucial role in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide: This compound features an oxadiazole ring instead of a thiadiazole ring.

    N-(3,4-dimethylphenyl)-1-naphthamide: This compound has a naphthamide moiety instead of the pyrrolidinone and thiadiazole rings.

Uniqueness

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, is associated with a broad spectrum of biological activities, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C23H24N4O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C23H24N4O2S2/c1-15-8-9-18(12-16(15)2)27-14-17(13-21(27)29)22-25-26-23(31-22)24-20(28)10-11-30-19-6-4-3-5-7-19/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,24,26,28)

InChI Key

CHQJDCHGGCKQST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCSC4=CC=CC=C4)C

Origin of Product

United States

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